molecular formula C19H23BrO4 B3936651 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

Cat. No.: B3936651
M. Wt: 395.3 g/mol
InChI Key: PZITUEKQCWEGFG-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is an organic compound with a complex structure, characterized by the presence of a bromine atom, multiple ether linkages, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the ether linkages.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation: Oxidized products such as quinones or phenolic derivatives.

    Reduction: Dehalogenated compounds or modified ethers.

Scientific Research Applications

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceutical compounds.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes electron transfer processes that modify its structure and properties.

Comparison with Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with similar ether linkages but lacking the methoxyphenyl group.

    1-Bromo-2-(2-methoxyethoxy)benzene: Contains a benzene ring with ether linkages but lacks the additional methoxyphenyl group and dimethyl substitutions.

Uniqueness: 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is unique due to its combination of bromine, multiple ether linkages, and a methoxyphenyl group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO4/c1-14-12-15(2)19(18(20)13-14)24-11-9-22-8-10-23-17-6-4-16(21-3)5-7-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZITUEKQCWEGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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